6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functional modifications .
Preparation Methods
The synthesis of 6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the efficient construction of the desired compound.
Oxidative Coupling: This method involves the coupling of intermediates in the presence of oxidizing agents.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel, improving the overall yield and efficiency.
Industrial production methods typically involve optimizing these synthetic routes to ensure scalability, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-3-carboxylic acid: This compound shares a similar core structure but differs in the position and nature of substituents.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to differences in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-(difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)5-3-6(9(14)15)8-12-1-2-13(8)4-5/h1-4,7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLFAQDGDDSTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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